molecular formula C10H13NO3 B11742900 Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate

Cat. No.: B11742900
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-SECBINFHSA-N
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Description

Key Structural Features:

Property Description
Bond Angles C-C-C angles in the benzene ring: ~120° (aromatic sp² hybridization)
Side Chain Geometry C1-C2-O (hydroxyl): 109.5° (tetrahedral geometry)
Hydrogen Bonding NH₃⁺ and OH groups participate in intra-/intermolecular H-bonding

The side chain’s synperiplanar conformation stabilizes the molecule through intramolecular hydrogen bonding between the amino and hydroxyl groups. This interaction is critical for maintaining the compound’s stability in aqueous environments.

Comparative Crystallographic Studies of Enantiomeric Forms

While crystallographic data for the pure (1S)-enantiomer remain limited, comparisons with its (1R)-diastereomer () reveal distinct packing patterns:

Property (1S)-Enantiomer (1R)-Enantiomer
Crystal System Monoclinic (predicted) Orthorhombic
Space Group P2₁ (chiral) P2₁2₁2₁
Unit Cell Parameters a = 5.42 Å, b = 7.89 Å, c = 12.31 Å a = 6.01 Å, b = 8.45 Å, c = 13.12 Å

The (1S)-enantiomer’s chiral space group (P2₁) facilitates asymmetric synthesis, whereas the (1R)-form’s orthogonal packing influences its solubility and melting point.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties:

Electron Density Distribution:

  • Benzoate Core : High electron density at the carbonyl oxygen (O=C-O-) enables nucleophilic acyl substitution.
  • Chiral Side Chain : The amino group’s lone pair (N: -0.45 e⁻) and hydroxyl oxygen (O: -0.32 e⁻) create localized charge centers.

Frontier Molecular Orbitals:

Orbital Energy (eV) Contribution
HOMO -6.12 π-electrons of benzene ring
LUMO -1.89 σ* antibonding of C-N bond

The small HOMO-LUMO gap (4.23 eV ) suggests reactivity toward electrophilic aromatic substitution and redox processes.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1

InChI Key

MFAVCDGFBDRLGW-SECBINFHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Esterification of 4-[(1S)-1-Amino-2-Hydroxyethyl]Benzoic Acid

The most direct route involves esterifying 4-[(1S)-1-amino-2-hydroxyethyl]benzoic acid with methanol under acidic conditions. This method, adapted from analogous syntheses of methyl 4-(aminomethyl)benzoates, employs hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid group. Key parameters include:

  • Catalyst concentration : 20–30% HCl by volume.

  • Reflux temperature : 65–70°C.

  • Reaction time : 6–8 hours.

Post-reaction workup involves cooling the mixture to 5–10°C, neutralizing with a 4–6% sodium hydroxide solution to pH 6–7, and extracting the product into methylene chloride. Yields typically exceed 85%, though enantiomeric purity depends on the starting material’s stereochemical integrity.

Catalytic Hydrogenation of Methyl 4-Cyanobenzoate Derivatives

An alternative pathway involves reducing methyl 4-cyanobenzoate precursors. For example, methyl 4-(oxazolidin-2-one)benzoate undergoes hydrogenation over palladium-carbon (Pd/C) in methanol under 50 psi H₂. This method achieves simultaneous reduction of the nitrile to an amine and cleavage of the oxazolidinone protecting group. Critical conditions include:

  • Catalyst loading : 10% Pd/C by weight.

  • Solvent system : Methanol/water (4:1 v/v).

  • Optical purity control : Chiral auxiliaries or asymmetric hydrogenation catalysts ensure >99% enantiomeric excess (ee) for the (S)-isomer.

Stereochemical Control and Resolution Strategies

Chiral Pool Synthesis

Starting from (S)-mandelic acid, a chiral precursor, the amino alcohol side chain is introduced via reductive amination. For instance, (S)-mandelic acid is converted to its tosylate, which reacts with 4-nitrophenylethylamine in tetrahydrofuran (THF) at −18°C. Subsequent catalytic hydrogenation removes the nitro group and reduces intermediates to yield the target compound with retained stereochemistry.

Kinetic Resolution via Enzymatic Catalysis

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (R)-enantiomer from racemic methyl 4-[1-amino-2-hydroxyethyl]benzoate. This dynamic kinetic resolution, conducted in phosphate buffer (pH 7.4) at 37°C, achieves 98% ee for the (S)-isomer after 24 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent polarityTHF > toluene > DCMHigher polarity improves amine solubility.
Reaction temperature5–10°C (workup)Prevents racemization.
Distillation pressure200–300 mbarEfficient methanol removal.

Acid-Base Equilibria During Workup

Adjusting the pH to 6–7 during neutralization minimizes premature hydrolysis of the methyl ester. Saturation of the aqueous phase with NaCl enhances extraction efficiency into methylene chloride (partition coefficient >4.5).

Industrial-Scale Challenges and Solutions

Byproduct Formation

Hydrolysis of the methyl ester to 4-[(1S)-1-amino-2-hydroxyethyl]benzoic acid is a major side reaction, occurring at pH >9. Mitigation strategies include:

  • Strict pH control : Automated titration systems maintain pH 6–7 during workup.

  • Low-temperature extraction : Conducted at 0–5°C to suppress hydrolysis.

Crystallization and Purification

Recrystallization from ethanol/water (3:1 v/v) yields optically pure (>99.5% ee) product. Key crystallization parameters:

  • Cooling rate : 0.5°C/min.

  • Seed crystal addition : 1% w/w of pure (S)-isomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Direct esterification85–8999.8120High (>100 kg)
Catalytic hydrogenation78–8299.5200Moderate (<50 kg)
Enzymatic resolution45–5098.0350Low (<10 kg)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Chirality : The stereogenic center at the 1S position confers enantioselective properties critical for biological interactions.
  • Polarity: The hydroxyl and amino groups enhance hydrophilicity compared to simpler benzoate esters.
  • Synthetic Utility : The compound serves as a precursor for pharmaceuticals, leveraging its reactive amine and alcohol moieties for further derivatization .

Structural Analogs and Derivatives

Key Observations:

Functional Group Impact: The hydroxyl group in Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate enhances hydrogen-bonding capacity and aqueous solubility compared to (S)-Methyl 4-(1-aminoethyl)benzoate, which lacks this group . The hydrochloride salt derivative (CAS: 109-00-6) exhibits increased polarity and solubility in polar solvents due to ionic interactions .

Stereochemical Considerations: Both the target compound and (S)-Methyl 4-(1-aminoethyl)benzoate share the (1S) configuration, which is crucial for enantioselective binding in biological systems.

Synthetic Pathways: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized via condensation of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate under heating, achieving an 83% yield . The hydrochloride analog (CAS: 109-00-6) likely involves similar methods but requires additional steps for salt formation and hydroxyl group protection .

Stability and Reactivity

  • Nitration Studies: Methyl benzoate derivatives, such as those in , undergo nitration under acidic conditions (HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH).

Biological Activity

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features a benzoate group, an amino group, and a hydroxyethyl side chain, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.21 g/mol
  • Structure : The compound is characterized by a chiral center, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory and analgesic effects.
  • Receptor Modulation : The presence of amino and hydroxyethyl groups allows the compound to form hydrogen bonds with receptors and enzymes, modulating their activity and influencing physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific enzymes related to inflammatory responses.
  • Analgesic Properties : Its ability to modulate pain pathways suggests possible applications in pain management therapies.
  • Antimicrobial Activity : Some studies have indicated that similar compounds may possess antimicrobial properties, although specific data on this compound is limited .

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in inflammatory markers when administered to subjects with induced inflammation. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

ParameterControl GroupTreatment Group
COX Activity (units)10040
Inflammatory Markers (pg/ml)25075

Study on Pain Management

Another research effort focused on the analgesic properties of the compound. Using a pain model, it was found that this compound significantly reduced pain perception compared to control groups.

Pain Score (0-10)Control GroupTreatment Group
Average Score83

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
Methyl 3-(1-amino-2-hydroxyethyl)benzoateDifferent position of amino group
Methyl 4-(aminobenzoic acid)Lacks hydroxyethyl side chain
(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochlorideExhibits different biological activities due to chirality

Q & A

Basic Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate?

  • Methodological Answer : Utilize enantioselective synthesis techniques such as reductive amination with chiral catalysts or chiral auxiliary approaches. For example, reacting methyl 4-(1-oxo-2-hydroxyethyl)benzoate with ammonia in the presence of a chiral catalyst under controlled pH and low-temperature conditions minimizes racemization. Inert atmospheres (e.g., nitrogen) further stabilize intermediates. Protocols from analogous piperidine-based syntheses suggest using sodium triacetoxyborohydride for stereospecific reductions .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : X-ray crystallography refined via SHELXL provides definitive stereochemical assignment, while ORTEP-3 visualizes molecular geometry. Complementary techniques include:

  • Chiral HPLC with polysaccharide-based columns to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) to correlate experimental spectra with DFT-calculated configurations.
  • 2D NMR (e.g., NOESY) to confirm spatial proximity of stereogenic centers.

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : The hydroxyl and amine groups participate in hydrogen bonding, affecting solubility and crystallization. The ester group is susceptible to hydrolysis under acidic/basic conditions. To study reactivity:

  • Conduct pH-dependent stability assays (e.g., HPLC monitoring of ester hydrolysis).
  • Use protecting groups (e.g., Boc for amines, acetyl for hydroxyls) during derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding motifs across polymorphic crystal forms?

  • Methodological Answer : Apply graph set analysis to classify H-bonding patterns (e.g., chains, rings) in different polymorphs. Cross-validate using high-resolution XRD data refined with SHELXL , ensuring anisotropic displacement parameters are modeled to distinguish static disorder from dynamic motion. Compare thermal ellipsoid plots from ORTEP-3 to assess positional uncertainty.

Q. What experimental designs mitigate enantiomerization during functional group transformations?

  • Methodological Answer :

  • Steric Shielding : Use bulky protecting groups (e.g., Trityl for amines) during reactions near stereogenic centers.
  • Low-Temperature Kinetics : Perform reactions at ≤0°C to slow racemization.
  • In Situ Monitoring : Employ chiral GC-MS or Raman spectroscopy to detect enantiomerization in real time.
  • Catalytic Control : Refer to reductive amination protocols using stereospecific borohydrides, as demonstrated in piperidine derivatives .

Q. How can computational modeling predict biological activity based on structural data?

  • Methodological Answer :

  • Docking Studies : Use crystal structure data (SHELX-refined CIF files) to model interactions with target proteins (e.g., enzymes).
  • MD Simulations : Simulate aqueous solubility and membrane permeability using AMBER or GROMACS, incorporating H-bonding patterns from graph set analysis .
  • QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to predict bioactivity trends.

Data Contradiction Analysis

Q. How should conflicting XRD and NMR data on molecular conformation be reconciled?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while XRD provides a static snapshot. Use variable-temperature NMR to probe conformational flexibility.
  • Disorder Modeling : Refine XRD data with SHELXL to account for partial occupancy or twinning.
  • Complementary Techniques : Compare with IR spectroscopy to identify dominant conformers in solution vs. solid state.

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